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Cat. No.: B10855417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two irreversible Lysine-Specific

Demethylase 1 (LSD1) inhibitors: INCB059872, developed by Incyte Corporation, and

bomedemstat (IMG-7289), developed by Imago BioSciences (a subsidiary of Merck & Co.,

Inc.). Both small molecules target LSD1, a key epigenetic enzyme implicated in the

pathogenesis of various cancers, particularly hematologic malignancies. This document

synthesizes available preclinical and clinical data to facilitate informed research and

development decisions.

Mechanism of Action and Signaling Pathway
Both INCB059872 and bomedemstat are irreversible inhibitors of LSD1, an enzyme that plays

a crucial role in regulating gene expression by demethylating mono- and di-methylated lysine 4

of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1][2][3] By forming a

covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site,

these inhibitors effectively block its catalytic activity.[4][5]

The inhibition of LSD1 leads to an accumulation of H3K4me2 at the promoters and enhancers

of target genes, which in turn alters gene expression.[6][7] This epigenetic reprogramming can

induce differentiation of malignant cells, inhibit their proliferation, and promote apoptosis.[8][9]

In the context of myeloid malignancies, LSD1 inhibition has been shown to promote the

differentiation of leukemic blasts and reduce the self-renewal of malignant stem cells.[5][10]
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Mechanism of Action of INCB059872 and Bomedemstat
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Figure 1. Simplified signaling pathway of LSD1 inhibition.

Quantitative Data Summary
The following tables summarize the available quantitative data for INCB059872 and

bomedemstat, providing a basis for comparing their potency, selectivity, and clinical activity.
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Table 1: Biochemical and Cellular Potency
Parameter INCB059872 Bomedemstat (IMG-7289)

LSD1 IC50 Data not publicly available 9.7 ± 4.0 nM[4]

Cellular Potency (EC50)
47 - 377 nM (in SCLC cell

lines)[11]
Data not publicly available

Selectivity Selective for LSD1[7]
>2500-fold selective for LSD1

over MAO-A and MAO-B[4]

Table 2: Preclinical Efficacy
Parameter INCB059872 Bomedemstat (IMG-7289)

AML Models

Induced differentiation

(increased CD86 & CD11b)

and prolonged survival in

murine models.[3][5][8]

Not a primary focus of reported

preclinical studies.

Myelofibrosis Models Not reported

Reduced spleen size,

improved blood counts, and

reduced bone marrow fibrosis

in a JAK2V617F-driven mouse

model.[1]

SCLC Models
Inhibited tumor growth in

xenograft models.[11]

Potentiated responses to PD-1

inhibition in a syngeneic

model.[12]

Table 3: Clinical Trial Outcomes
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Parameter INCB059872 Bomedemstat (IMG-7289)

Phase of Development
Phase 1/2 trials terminated

(business decision)[13]

Phase 3 trials ongoing for

Essential Thrombocythemia.

[14] Phase 2 data available for

Myelofibrosis and Essential

Thrombocythemia.[15]

Myelofibrosis (Phase 2) N/A

Spleen Volume Reduction

(SVR) at 24 weeks: 64% of

patients had SVR from

baseline, with 28% achieving

≥20% SVR.[3] Total Symptom

Score (TSS) Reduction at 24

weeks: 55% of patients

experienced a decrease in

TSS, with 22% having a ≥50%

reduction.[3]

Essential Thrombocythemia

(Phase 2)
N/A

Platelet Count Reduction: 97%

of patients treated for >24

weeks achieved platelet count

≤400 x 109/L.[4] Symptom

Improvement at 24 weeks:

58% of patients showed a

decrease in TSS.[4]

Adverse Events

(Bomedemstat)
N/A

Most Common (>20%):

Dysgeusia (altered taste),

fatigue, constipation,

arthralgia, and

thrombocytopenia (on-target

effect).[4][15]

Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental

findings. Below are summaries of key experimental protocols employed in the evaluation of
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these LSD1 inhibitors.

LSD1 Enzyme Inhibition Assay (Peroxidase-Coupled
Method)
This assay is commonly used to determine the in vitro potency of LSD1 inhibitors.

Reagents: Recombinant human LSD1 enzyme, H3(1-21)K4Me2 peptide substrate,

horseradish peroxidase (HRP), fluorometric HRP substrate (e.g., Amplex Red), and the test

inhibitor (bomedemstat or INCB059872).

Procedure:

The LSD1 enzyme is pre-incubated with various concentrations of the inhibitor in an assay

buffer.

The enzymatic reaction is initiated by the addition of the H3K4me2 peptide substrate.

LSD1-mediated demethylation produces hydrogen peroxide (H₂O₂) as a byproduct.

HRP, in the presence of the fluorometric substrate, catalyzes a reaction with H₂O₂ to

produce a fluorescent product.

The fluorescence intensity is measured over time using a plate reader.

Data Analysis: The rate of reaction is calculated, and IC₅₀ values are determined by plotting

the percent inhibition against the logarithm of the inhibitor concentration.[4]
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LSD1 Enzyme Inhibition Assay Workflow
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Figure 2. Workflow for LSD1 enzymatic assay.
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Western Blotting for Histone H3 Lysine 4 Dimethylation
(H3K4me2)
This method is used to assess the on-target effect of LSD1 inhibitors in cells or tissues by

measuring the levels of H3K4me2.

Sample Preparation: Cells or tissues are lysed, and histones are extracted, typically through

acid extraction.

Protein Quantification: The protein concentration of the histone extracts is determined.

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene

difluoride (PVDF) membrane.

Immunoblotting:

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with a primary antibody specific for H3K4me2. A primary

antibody against total histone H3 is used as a loading control.

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Analysis: The intensity of the H3K4me2 band is normalized to the total H3 band to determine

the relative change in H3K4me2 levels upon inhibitor treatment.[6]

In Vivo Xenograft Models
These models are essential for evaluating the anti-tumor efficacy of LSD1 inhibitors in a living

organism.

Acute Myeloid Leukemia (AML) Xenograft Model (for INCB059872):
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Cell Line: Human AML cell lines (e.g., THP-1) are used.

Animal Model: Immunodeficient mice (e.g., NOD/SCID) are utilized to prevent rejection of the

human cells.

Procedure:

AML cells are injected subcutaneously or intravenously into the mice.

Once tumors are established or leukemia is disseminated, mice are randomized into

treatment and control groups.

INCB059872 is administered orally at specified doses and schedules.

Tumor volume (for subcutaneous models) or disease progression (for disseminated

models) is monitored regularly.

At the end of the study, tumors and/or tissues are collected for pharmacodynamic analysis

(e.g., Western blotting for H3K4me2, immunohistochemistry for differentiation markers).[3]

[8]

Myelofibrosis Mouse Model (for bomedemstat):

Model Generation: A common model involves transplanting bone marrow cells transduced

with a retrovirus expressing the human JAK2V617F mutation into lethally irradiated recipient

mice. This induces a myeloproliferative neoplasm that progresses to a myelofibrosis-like

phenotype.

Treatment: Once the disease is established (characterized by splenomegaly, elevated blood

counts, and bone marrow fibrosis), mice are treated with bomedemstat via oral gavage.

Efficacy Assessment:

Hematological Parameters: Peripheral blood is collected for complete blood counts.

Spleen Size: Spleen weight is measured at the end of the study as an indicator of disease

burden.
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Bone Marrow Fibrosis: Femurs are collected, and bone marrow sections are stained (e.g.,

with reticulin stain) to assess the degree of fibrosis.

Allele Burden: The JAK2V617F allele burden in peripheral blood and bone marrow is

quantified by qPCR.[1]

Conclusion
INCB059872 and bomedemstat are both potent, irreversible inhibitors of LSD1 with

demonstrated preclinical activity in various cancer models. Bomedemstat has progressed

further in clinical development, with encouraging Phase 2 data in myelofibrosis and essential

thrombocythemia, and is currently in Phase 3 trials. In contrast, the clinical development of

INCB059872 was discontinued for strategic reasons, limiting the availability of extensive clinical

data for comparison.

For researchers, the choice between these inhibitors for preclinical studies may depend on the

specific cancer model and the desired endpoints. Bomedemstat's well-characterized potency,

selectivity, and clinical safety profile make it a valuable tool for investigating the therapeutic

potential of LSD1 inhibition in myeloproliferative neoplasms and other cancers. While less is

publicly known about the specific biochemical properties of INCB059872, the available data

suggest its utility in preclinical models of AML and SCLC. This guide provides a foundation for

further investigation and highlights the therapeutic promise of targeting LSD1 in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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